![molecular formula C11H15NO B1275266 N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine CAS No. 110841-68-4](/img/structure/B1275266.png)

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-methylated amines can be achieved through the use of methanol as a methylating agent. Paper describes a method where N-methylation of amines with methanol occurs at room temperature using a silver-loaded titanium dioxide (Ag/TiO2) photocatalyst under UV-vis light irradiation. This process is applicable to amines with various functional groups, which suggests that a similar approach might be used for synthesizing "N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine".

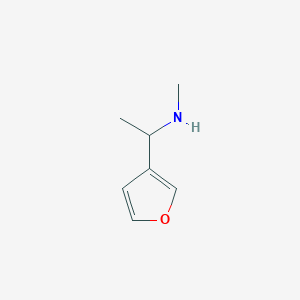

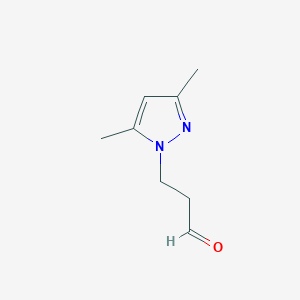

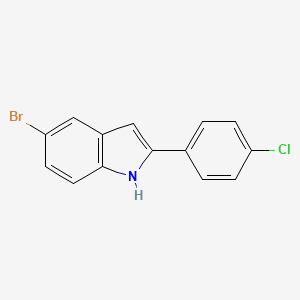

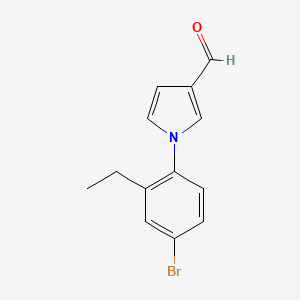

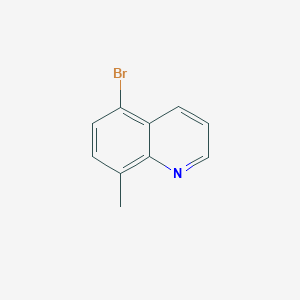

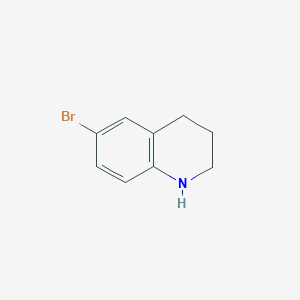

Molecular Structure Analysis

While the exact molecular structure of "N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine" is not provided, paper discusses the synthesis and structure of a complex molecule with a substituted quinolyl and phenyl group. The paper mentions the use of X-ray diffraction to confirm the structure of the synthesized molecule. Similar analytical techniques could be employed to determine the molecular structure of "N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine".

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine". However, paper discusses the use of a methanimine synthon in [2 + 2] cycloadditions with ketenes to produce β-lactams. This indicates that N-methylated amines can participate in cycloaddition reactions, which could be relevant for the compound . Paper explores the reactivity of N-methoxy-9-methyl-9H-purin-6-amines in alkylation reactions, suggesting that N-methylated amines can undergo various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine" are not discussed in the provided papers. However, paper provides detailed information on the physical properties of a related compound, including crystal system, space group, bond lengths, and bond angles, as well as weak hydrogen bonding interactions that contribute to the three-dimensional structure of the molecule. These properties are determined using X-ray diffraction and density functional theory (DFT). Similar methods could be used to analyze the physical and chemical properties of "N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine".

科学的研究の応用

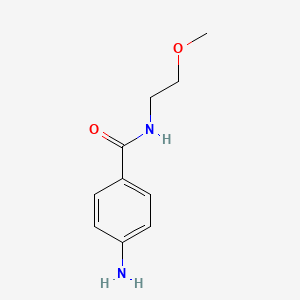

Substance P (NK1) Receptor Antagonism

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine is related to compounds that have been studied for their potential in inhibiting substance P, a neuropeptide involved in pain perception. For instance, CP-96,345, a compound structurally similar to N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, has been found to be a potent nonpeptide antagonist of the substance P (NK1) receptor. This selective NK1 antagonist could be instrumental in researching the physiological properties of substance P and its role in diseases (Snider et al., 1991).

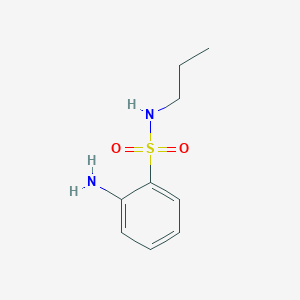

Monoamine Oxidase Inhibition

Compounds structurally related to N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine have been evaluated for their monoamine oxidase (MAO) inhibiting activity. This activity is crucial in neurochemical pathways and can have therapeutic implications. For example, a study found that derivatives of 4-methoxy-beta-hydroxyphenethylamine, a compound similar to N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, inhibit monoamine oxidase and prevent reserpine-induced hypothermia in mice (Ferguson & Keller, 1975).

Chemical Synthesis and Functionalization

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine can be involved in various chemical reactions for synthesizing and functionalizing other compounds. For instance, electrophilic amination of methyl N-(hydroxyphenyl)carbamates and similar compounds in polyphosphoric acid provides a method for producing amino and methoxyphenyl carbamates, showcasing the utility of such compounds in synthetic organic chemistry (Velikorodov et al., 2020).

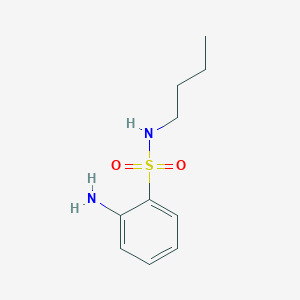

N-Methylation in Medicine and Industrial Applications

N-Methylation of amines, including those structurally related to N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, plays a major role in the production of medicines, pesticides, surfactants, and dyes. A study on the N-methylation of primary and secondary amines with methanol in a hydrogen-free system using combined Al2O3–mordenite catalysts highlights the significance of such processes in industrial and pharmaceutical applications (Su et al., 2016).

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h3-6,8,12H,1,7,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQKVHKXGOEWBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405927 |

Source

|

| Record name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

CAS RN |

110841-68-4 |

Source

|

| Record name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)